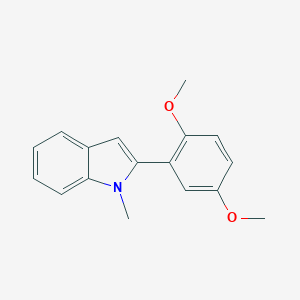
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole, also known as DOM, is a psychedelic drug that belongs to the family of phenethylamines. It is a potent hallucinogen that can cause profound changes in perception, thought, and mood. DOM was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and biochemical and physiological effects.
作用機序
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole acts as a partial agonist at serotonin receptors, specifically the 5-HT2A and 5-HT2C receptors. It also has affinity for other receptors, including the dopamine D1 and D2 receptors. 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole's mechanism of action is not fully understood, but it is thought to involve the activation of intracellular signaling pathways and the modulation of neuronal activity.
Biochemical and Physiological Effects:
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole can cause a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It can also cause changes in perception, thought, and mood, including visual hallucinations, altered time perception, and changes in emotional state. These effects are thought to be mediated by the drug's interaction with serotonin receptors in the brain.
実験室実験の利点と制限
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has several advantages for use in lab experiments, including its potency and selectivity for serotonin receptors. It can also be used to study the role of serotonin in the regulation of mood, cognition, and behavior. However, there are also limitations to its use, including the potential for adverse effects on animal subjects and the need for specialized equipment and facilities to handle the drug safely.
将来の方向性
There are several future directions for research on 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole, including the development of new drugs that target serotonin receptors with greater selectivity and specificity. There is also a need for further research on the biochemical and physiological effects of 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole and its potential therapeutic applications. Additionally, more research is needed to understand the long-term effects of 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole use and its potential for abuse.
合成法
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole can be synthesized through several methods, including the Leuckart-Wallach reaction, the Pictet-Spengler reaction, and the Fischer indole synthesis. The Leuckart-Wallach reaction is the most commonly used method and involves the reaction of 2,5-dimethoxybenzaldehyde with methylamine and formic acid to yield 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole.
科学的研究の応用
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has been used in scientific research to study its effects on the central nervous system. It has been shown to bind to serotonin receptors in the brain, leading to changes in neurotransmitter release and neuronal activity. 2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole has also been used to study the role of serotonin in the regulation of mood, cognition, and behavior.
特性
製品名 |
2-(2,5-dimethoxyphenyl)-1-methyl-1H-indole |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
2-(2,5-dimethoxyphenyl)-1-methylindole |
InChI |
InChI=1S/C17H17NO2/c1-18-15-7-5-4-6-12(15)10-16(18)14-11-13(19-2)8-9-17(14)20-3/h4-11H,1-3H3 |
InChIキー |
LUOQSWBBTZJCEJ-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)OC)OC |
正規SMILES |
CN1C2=CC=CC=C2C=C1C3=C(C=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)


![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)

![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3-(2-Phenylethyl)-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276861.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)



![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)
